molecular formula C12H17N3O B1338405 1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone CAS No. 206879-65-4

1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone

Cat. No.: B1338405
CAS No.: 206879-65-4
M. Wt: 219.28 g/mol
InChI Key: ZDNZOUXIQFHVEP-UHFFFAOYSA-N
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Description

1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone is a heterocyclic compound with the molecular formula C12H17N3O. It is also known by its IUPAC name, 3-(4-acetyl-1-piperazinyl)aniline. This compound is characterized by the presence of a piperazine ring substituted with an aminophenyl group and an ethanone moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone typically involves the reaction of 3-nitroaniline with piperazine in the presence of a suitable catalyst. The nitro group is then reduced to an amino group using hydrogenation or other reduction methods. The final step involves the acetylation of the piperazine ring to introduce the ethanone moiety .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ethanone moiety can be reduced to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or amines are used under basic conditions.

Major Products Formed

Scientific Research Applications

1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The aminophenyl group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The ethanone moiety can undergo metabolic transformations, leading to the formation of active metabolites .

Comparison with Similar Compounds

Similar Compounds

    1-[4-(4-Aminophenyl)piperazin-1-yl]ethanone: Similar structure but with the amino group in a different position.

    1,4-Bis(3-aminopropyl)piperazine: Contains two aminopropyl groups instead of an aminophenyl group.

    4-(3-Methoxyphenyl)piperazin-1-ium: Contains a methoxy group instead of an amino group.

Uniqueness

1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone is unique due to the specific positioning of the amino group on the phenyl ring and the presence of the ethanone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

1-[4-(3-aminophenyl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-10(16)14-5-7-15(8-6-14)12-4-2-3-11(13)9-12/h2-4,9H,5-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDNZOUXIQFHVEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40455838
Record name 1-[4-(3-Aminophenyl)piperazin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40455838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206879-65-4
Record name 1-[4-(3-Aminophenyl)piperazin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40455838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[4-(3-aminophenyl)piperazin-1-yl]ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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